Cas no 681279-50-5 (N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)

N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide
- N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
- F0545-0696
- AKOS024582561
- N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
- 681279-50-5
- Oprea1_186878
- N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
-
- インチ: 1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28)
- InChIKey: BGCJNZNXKAKWTC-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN(CC2C=C(C)C=CC=2C)C2C=CC=CC=21)CC(NC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 406.20788476g/mol
- どういたいしつりょう: 406.20788476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 59.3Ų
N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0545-0696-2mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-15mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-2μmol |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-4mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-5μmol |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-100mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-10mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-50mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-30mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0545-0696-75mg |
N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681279-50-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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9. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamideに関する追加情報
N-Cyclohexyl-2-({1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide: A Comprehensive Overview
The compound with CAS No. 681279-50-5, known as N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The indole core, a heterocyclic aromatic structure, forms the foundation of this molecule, while the sulfanyl (thioether) group and cyclohexyl substituent contribute to its functional diversity.
Recent studies have highlighted the importance of indole-containing compounds in modulating various biological pathways. The presence of the sulfanyl group in this molecule is particularly intriguing, as it has been shown to enhance the stability and bioavailability of related compounds. Additionally, the cyclohexyl group introduces steric bulk, which can influence the molecule's interactions with biological targets such as enzymes or receptors.
One of the most promising aspects of this compound is its potential as a therapeutic agent. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential application in treating conditions such as arthritis or neurodegenerative diseases. Furthermore, preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
The synthesis of N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the cyclohexyl group is achieved through a Friedel-Crafts alkylation reaction, while the thioether functionality is introduced via a nucleophilic substitution mechanism. These steps underscore the complexity and precision required to synthesize such a molecule.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or cellular signaling pathways. However, further studies are required to fully understand its metabolic pathways and potential for toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets. Molecular docking studies have revealed that the indole ring plays a critical role in mediating these interactions, while the sulfanyl group contributes to hydrogen bonding and hydrophobic interactions. These insights are invaluable for guiding future optimization efforts aimed at improving the compound's efficacy and selectivity.
The development of N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide represents a significant milestone in the design of bioactive molecules with tailored functionalities. Its unique combination of structural features and promising biological properties positions it as a candidate for further exploration in both academic and industrial settings.
As research into this compound continues, it is anticipated that new insights will emerge regarding its mechanism of action and therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential for unlocking the full potential of this intriguing molecule.
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